
(3,5-Difluoro-4-methoxybenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Difluoro-4-methoxybenzyl)hydrazine is an organic compound with the molecular formula C8H10F2N2O It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzyl hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-4-methoxybenzyl)hydrazine typically involves the reaction of 3,5-difluoro-4-methoxybenzyl bromide with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (3,5-Difluoro-4-methoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzyl hydrazine derivatives.
科学的研究の応用
(3,5-Difluoro-4-methoxybenzyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of (3,5-Difluoro-4-methoxybenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms and methoxy group can also influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: This compound is a fluorophore used in biochemical studies and has similar structural features, such as the presence of fluorine atoms.
4-Methoxybenzyl hydrazine: This compound lacks the fluorine atoms but shares the methoxybenzyl hydrazine core structure.
Uniqueness: (3,5-Difluoro-4-methoxybenzyl)hydrazine is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the methoxy group can affect its electronic properties and binding interactions.
特性
CAS番号 |
887596-88-5 |
|---|---|
分子式 |
C8H10F2N2O |
分子量 |
188.17 g/mol |
IUPAC名 |
(3,5-difluoro-4-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H10F2N2O/c1-13-8-6(9)2-5(4-12-11)3-7(8)10/h2-3,12H,4,11H2,1H3 |
InChIキー |
AVHHEQQRGWRGEP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1F)CNN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12968396.png)

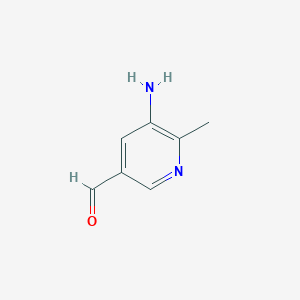

![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
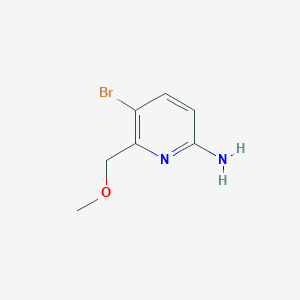
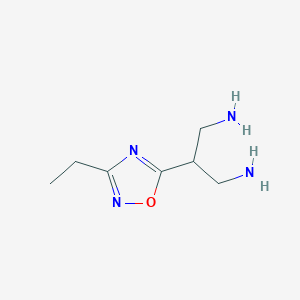
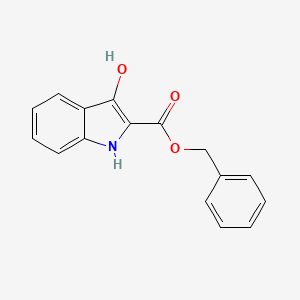

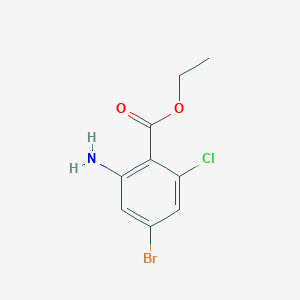

![4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)

